Cas no 1934862-65-3 ((1H-imidazo[1,2-b]pyrazol-7-yl)methanol)

(1H-Imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core with a hydroxymethyl functional group at the 7-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The hydroxymethyl group enhances reactivity, enabling further derivatization through esterification, etherification, or oxidation. Its fused bicyclic system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other therapeutic agents. Proper handling under inert conditions is recommended to preserve its integrity.
(1H-imidazo[1,2-b]pyrazol-7-yl)methanol structure
1934862-65-3 structure
Product Name:(1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS No:1934862-65-3
MF:C6H7N3O
MW:137.139280557632
CID:5720650
PubChem ID:121215104
Update Time:2025-10-22

(1H-imidazo[1,2-b]pyrazol-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5H-imidazo[1,2-b]pyrazol-7-ylmethanol
    • AKOS026725688
    • F2198-7970
    • (1H-imidazo[1,2-b]pyrazol-7-yl)methanol
    • starbld0040673
    • 1934862-65-3
    • 1H-Imidazo[1,2-b]pyrazole-7-methanol
    • Inchi: 1S/C6H7N3O/c10-4-5-3-8-9-2-1-7-6(5)9/h1-3,8,10H,4H2
    • InChI Key: KOTJEWIHIAIIQK-UHFFFAOYSA-N
    • SMILES: OCC1=CNN2C=CN=C21

Computed Properties

  • Exact Mass: 137.058911855g/mol
  • Monoisotopic Mass: 137.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 53.3Ų

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Predicted)
  • pka: 15.73±0.10(Predicted)

(1H-imidazo[1,2-b]pyrazol-7-yl)methanol Pricemore >>

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Additional information on (1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Recent Advances in the Study of (1H-imidazo[1,2-b]pyrazol-7-yl)methanol and Related Compound 1934862-65-3

In recent years, the compound (1H-imidazo[1,2-b]pyrazol-7-yl)methanol and its derivative, 1934862-65-3, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds exhibit unique structural features that make them promising candidates for various therapeutic applications. This research brief aims to provide an overview of the latest findings related to these molecules, focusing on their synthesis, biological activity, and potential clinical applications.

The compound (1H-imidazo[1,2-b]pyrazol-7-yl)methanol belongs to the class of imidazo[1,2-b]pyrazole derivatives, which are known for their diverse pharmacological properties. Recent studies have demonstrated that this compound can serve as a key intermediate in the synthesis of more complex molecules with enhanced bioactivity. The derivative 1934862-65-3, in particular, has shown remarkable potential as a modulator of specific biological pathways, making it a subject of intense investigation.

One of the most notable advancements in this area is the development of novel synthetic routes for (1H-imidazo[1,2-b]pyrazol-7-yl)methanol and its derivatives. Researchers have optimized reaction conditions to improve yield and purity, which is critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been employed to predict the binding affinity of 1934862-65-3 to various target proteins, providing valuable insights into its mechanism of action.

In terms of biological activity, recent in vitro and in vivo studies have highlighted the potential of 1934862-65-3 as an anti-inflammatory and anticancer agent. For instance, experiments conducted on cell lines have shown that this compound can inhibit the proliferation of certain cancer cells by targeting specific signaling pathways. Furthermore, preliminary data suggest that (1H-imidazo[1,2-b]pyrazol-7-yl)methanol derivatives may also possess antimicrobial properties, opening up new avenues for combating resistant bacterial strains.

Despite these promising findings, challenges remain in the development of these compounds for clinical use. Issues such as solubility, stability, and bioavailability need to be addressed to ensure their efficacy and safety in human trials. Ongoing research is focused on structural modifications and formulation strategies to overcome these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable therapeutics.

In conclusion, the study of (1H-imidazo[1,2-b]pyrazol-7-yl)methanol and 1934862-65-3 represents a vibrant area of research with significant implications for drug discovery. The latest advancements underscore the potential of these compounds to address unmet medical needs, particularly in oncology and infectious diseases. Future studies will likely explore their applications in other therapeutic areas, further expanding their utility in the pharmaceutical landscape.

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